molecular formula C6H14Br2N2O2 B1435682 1,4-Diazepane-2-carboxylic acid dihydrobromide CAS No. 1803570-17-3

1,4-Diazepane-2-carboxylic acid dihydrobromide

Cat. No.: B1435682
CAS No.: 1803570-17-3
M. Wt: 306 g/mol
InChI Key: JXKDPZBVRJEHBL-UHFFFAOYSA-N
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Description

1,4-Diazepane-2-carboxylic acid dihydrobromide is a heterocyclic compound with the molecular formula C6H14Br2N2O2. It is a derivative of diazepane, a seven-membered ring containing two nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diazepane-2-carboxylic acid dihydrobromide can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-diazepane with bromoacetic acid under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diazepane-2-carboxylic acid dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, acids, bases; reaction conditions vary depending on the specific substitution.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted compounds with new functional groups replacing original atoms or groups.

Scientific Research Applications

1,4-Diazepane-2-carboxylic acid dihydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,4-diazepane-2-carboxylic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

1,4-Diazepane-2-carboxylic acid dihydrobromide can be compared with other similar compounds, such as:

    1,4-Diazepane: The parent compound, lacking the carboxylic acid and dihydrobromide groups.

    1,4-Diazepane-2-carboxylic acid: Similar structure but without the dihydrobromide component.

    1,4-Diazepane-2-carboxylic acid dihydrochloride: A similar compound with dihydrochloride instead of dihydrobromide.

Uniqueness: this compound is unique due to the presence of both carboxylic acid and dihydrobromide groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and solubility, making it suitable for a variety of applications in research and industry.

Properties

IUPAC Name

1,4-diazepane-2-carboxylic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.2BrH/c9-6(10)5-4-7-2-1-3-8-5;;/h5,7-8H,1-4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDPZBVRJEHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(NC1)C(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 2
Reactant of Route 2
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 3
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 4
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 5
1,4-Diazepane-2-carboxylic acid dihydrobromide
Reactant of Route 6
1,4-Diazepane-2-carboxylic acid dihydrobromide

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